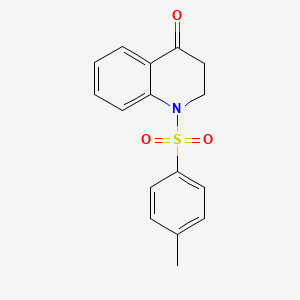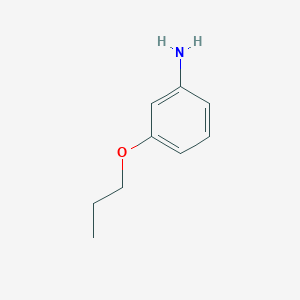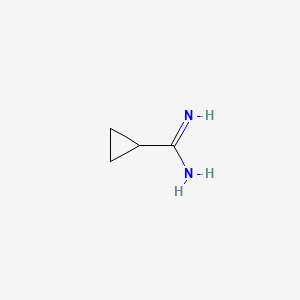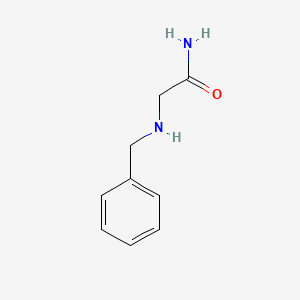
1-Tosyl-2,3-dihydroquinolin-4(1H)-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2,3-dihydroquinazolin-4(1H)-ones, closely related to 1-Tosyl-2,3-dihydroquinolin-4(1H)-one, has been explored through various methods, including eco-friendly synthesis in ionic liquids without additional catalysts, showcasing high yields and green chemistry approaches (Chen et al., 2007). Redox-triggered switchable synthesis methods have also been developed, offering a pathway to synthesize diverse derivatives through hydride transfer/N-dealkylation/N-acylation strategies (Yang et al., 2020).
Molecular Structure Analysis
The molecular structure of dihydroquinolinones includes a bicyclic system with a nitrogen atom in the quinoline ring, contributing to the compound's chemical properties and reactivity. The tosyl group, a sulfonyl functional group derived from toluenesulfonic acid, further modifies the electronic and steric properties, influencing the molecule's behavior in synthesis and chemical reactions.
Chemical Reactions and Properties
Dihydroquinolinones participate in various chemical reactions, including cyclocondensation and three-component condensation reactions, which are pivotal for synthesizing a wide range of chemical entities. These reactions are facilitated by the use of catalysts such as dodecylbenzenesulfonic acid in aqueous media under ultrasound irradiation, enhancing yields and reaction rates (Chen et al., 2015).
Applications De Recherche Scientifique
Enantiomerically Pure Quinolones Synthesis
- Enantiomerically pure 3,4-dihydroquinolin-2(1H)-ones, closely related to 1-Tosyl-2,3-dihydroquinolin-4(1H)-one, have been synthesized using benzothiazines, demonstrating their biological and pharmacological potential (Harmata & Hong, 2007).
Eco-Friendly Synthesis Approaches
- Eco-friendly methods have been developed for synthesizing 2,3-dihydroquinazolin-4(1H)-ones, a structurally related compound, using ionic liquids or a one-pot three-component cyclocondensation approach without additional catalysts (Chen, Su, Wu, Liu, & Jin, 2007).
Gold-Catalyzed Annulation
- A gold-catalyzed annulation method has been employed for synthesizing 2,3-Dihydro-1-tosylquinolin-4(1H)-one derivatives, showcasing the synthesis of potentially bioactive molecules (Skouta & Li, 2007).
Antioxidant Activities
- Certain 2-aryl-2,3-dihydroquinolin-4(1H)-ones have been synthesized and shown to possess potent antioxidant properties, highlighting their potential biological applications (Pandit, Sharma, & Lee, 2015).
Catalysis and Synthesis Techniques
- Several studies have explored different catalysts and synthetic techniques for the efficient production of 2,3-dihydroquinazolin-4(1H)-ones and dihydroquinolin-4(1H)-one derivatives, which are structurally similar to 1-Tosyl-2,3-dihydroquinolin-4(1H)-one. These studies offer insights into more efficient and environmentally friendly production methods (Niknam, Jafarpour, & Niknam, 2011).
Structural and Functional Studies
- There have been several structural analyses and functional studies of dihydroquinoline-4(1H)-ones, providing a deeper understanding of their chemical properties and potential applications in medicine and other fields (Vaz, Michelini, Oliveira, Lião, Perez, Oliver, & Napolitano, 2020).
Mécanisme D'action
The obtained 3-methylidene-2,3-dihydroquinolin-4(1H)-ones were then tested for their cytotoxic activity against two leukemia cell lines NALM-6 and HL-60 and a breast cancer MCF-7 cell line . Both compounds were strong ABCB1 transporter inhibitors that could prevent efflux of anticancer drugs from cancer cells .
Orientations Futures
Propriétés
IUPAC Name |
1-(4-methylphenyl)sulfonyl-2,3-dihydroquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-12-6-8-13(9-7-12)21(19,20)17-11-10-16(18)14-4-2-3-5-15(14)17/h2-9H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAKYOFBASLWCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)C3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90300001 | |
| Record name | MLS002920228 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90300001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tosyl-2,3-dihydroquinolin-4(1H)-one | |
CAS RN |
14278-37-6 | |
| Record name | MLS002920228 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134276 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS002920228 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90300001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What synthetic strategies are employed to produce 3-methylidene-1-tosyl-2,3-dihydroquinolin-4(1H)-ones and how does their structure influence their cytotoxic activity?
A1: Researchers have developed an efficient multi-step synthesis of 3-methylidene-1-tosyl-2,3-dihydroquinolin-4(1H)-ones. The process involves reacting diethyl methylphosphonate with methyl 2-(tosylamino)benzoate, followed by condensation with various aldehydes. This yields 3-(diethoxyphosphoryl)-1,2-dihydroquinolin-4-ols, which are then utilized as Horner–Wadsworth–Emmons reagents in an olefination reaction with formaldehyde to achieve the desired 3-methylidene-2,3-dihydroquinolin-4(1H)-ones [].
Q2: Beyond cytotoxic activity, what other biological effects have been observed with 3-methylidene-1-tosyl-2,3-dihydroquinolin-4(1H)-ones, particularly related to drug resistance?
A2: Interestingly, research indicates that certain 3-methylidene-1-tosyl-2,3-dihydroquinolin-4(1H)-ones can act as potent inhibitors of the ABCB1 transporter []. This transporter plays a crucial role in multi-drug resistance, often effluxing anticancer drugs from tumor cells and thereby reducing their efficacy. The ability of these compounds to inhibit ABCB1 suggests a potential strategy for combating drug resistance in cancer treatment. This dual action – direct cytotoxicity and ABCB1 inhibition – makes them promising candidates for further investigation as potential anticancer therapeutics [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![10H-Benzo[b][1,8]naphthyridin-5-one](/img/structure/B1267681.png)



![4-amino-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B1267690.png)
![3a',4',7',7a'-Tetrahydrospiro[cyclopropane-1,8'-[2]oxa[4,7]methano[2]benzofuran]-1',3'-dione](/img/structure/B1267693.png)

